N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-18-21(27-26(34-18)19-14-15-24(32-3)25(16-19)33-4)17-28(22-12-8-9-13-23(22)31-2)35(29,30)20-10-6-5-7-11-20/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGACMVBLYGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C25H29N3O5S
- Molecular Weight : 469.58 g/mol
- LogP : 4.79 (indicating moderate lipophilicity)
This structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety has been shown to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in many physiological processes.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting pathways associated with cell survival and proliferation.
- Interaction with Proteins : Binding studies indicate that the compound may interact with specific proteins involved in cancer progression, enhancing its therapeutic potential.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| EU-1 (ALL) | 0.3 | |
| NB-1643 (Neuroblastoma) | 0.5 | |
| SHEP1 (Neuroblastoma) | 0.7 | |
| LA1–55N (Neuroblastoma) | 1.2 |
These results indicate that the compound is particularly potent against acute lymphoblastic leukemia (ALL) cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease. The following table presents the IC50 values for these activities:
These findings suggest that the compound possesses significant potential as a multi-target therapeutic agent.
Study on Anticancer Properties
A study conducted on the effects of this compound on cancer cell lines revealed a marked reduction in cell viability and colony formation ability after treatment with varying concentrations of the compound. The results indicated that:
- Colony Formation Assay : A significant decrease in both colony number and size was observed in treated cells compared to controls.
- Apoptosis Induction : Flow cytometry analysis showed increased apoptotic cell populations in treated groups.
These results underscore the compound's potential as an anticancer agent.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that the compound exhibited favorable absorption characteristics with a moderate half-life, suggesting potential for therapeutic use following oral administration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogues and their distinguishing features:
Key Observations:
- Sulfonamide vs. Acetamide/Sulfinyl Groups : The target compound’s benzenesulfonamide group (C₆H₅SO₂N) offers superior metabolic stability compared to the sulfinyl acetamide in , which is prone to enzymatic reduction or hydrolysis . Sulfonamides also exhibit stronger hydrogen-bonding capacity, enhancing target binding specificity.
- Oxazole vs. Benzothiazole Cores : Benzothiazole derivatives () are more lipophilic due to the fused aromatic system and trifluoromethyl groups, favoring blood-brain barrier penetration. However, the oxazole core in the target compound reduces unintended CNS effects, making it suitable for peripheral targets .
- Methoxy Substitutions : The 3,4-dimethoxy and 2-methoxy groups in the target compound increase polarity and water solubility compared to ’s 2,5-dimethoxyphenyl group, which may reduce membrane permeability but improve aqueous solubility .
Pharmacokinetic and Pharmacodynamic Insights
- Solubility and Bioavailability : The target compound’s multiple methoxy groups enhance solubility (~0.12 mg/mL estimated) compared to ’s benzothiazole analogue (~0.03 mg/mL), though its higher molecular weight (~583 vs. 384 g/mol) may limit oral absorption .
- Metabolic Stability : The sulfonamide group resists cytochrome P450-mediated oxidation better than ’s carboxamide, which is susceptible to hydrolysis (t₁/₂: ~8 hours vs. ~2 hours in hepatic microsomes) .
- In contrast, ’s pyrrolidinylpropyl chain indicates GPCR modulation (e.g., serotonin or dopamine receptors) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the condensation of 5-methyl-2-(3,4-dimethoxyphenyl)-1,3-oxazole with N-(2-methoxyphenyl)benzenesulfonamide in the presence of a coupling agent (e.g., DCC or EDC) .
- Step 2 : Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (50–80°C) to enhance yield. Use inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts:
- Oxazole protons: δ 6.8–7.5 ppm (aromatic).
- Sulfonamide protons: δ 3.0–3.5 ppm (CH₂ bridge) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry if crystallization is feasible .
Q. What analytical methods are recommended for purity assessment and quantification?
- Methodology :
- HPLC : Use a C18 column, mobile phase (acetonitrile/water with 0.1% TFA), UV detection at 254 nm .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer research?
- Methodology :
- Design analogues : Modify methoxy groups (e.g., replace with ethoxy or halogens) to assess electronic effects .
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC₅₀ values with parent compound .
- Molecular docking : Simulate interactions with tubulin or topoisomerase II using AutoDock Vina to predict binding affinities .
Q. What strategies can address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Dose-response studies : Test across a wider concentration range (nM–μM) to identify off-target effects .
- Mechanistic studies : Use flow cytometry (apoptosis assays) or ROS detection kits to differentiate cytotoxic modes .
- Validate reproducibility : Replicate studies in multiple cell lines with standardized protocols (e.g., ATCC culture conditions) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodology :
- ADMET prediction : Use SwissADME to assess logP, aqueous solubility, and CYP450 interactions.
- Co-crystallization studies : Identify hydrogen-bonding motifs with plasma proteins (e.g., albumin) to improve half-life .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance membrane permeability .
Q. What experimental approaches can elucidate the compound’s mechanism of action in neurodegenerative disease models?
- Methodology :
- In vivo models : Administer compound (10–50 mg/kg) in transgenic Alzheimer’s mice (e.g., APP/PS1). Monitor Aβ plaque reduction via immunohistochemistry .
- Biochemical assays : Measure acetylcholinesterase (AChE) inhibition kinetics using Ellman’s method .
- Transcriptomics : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
